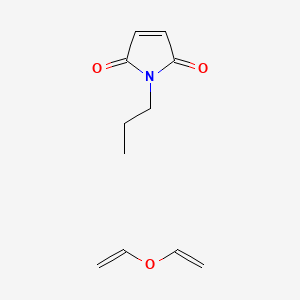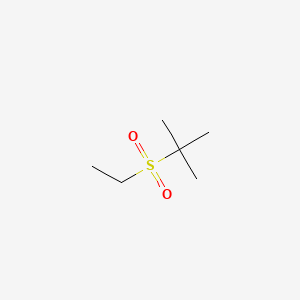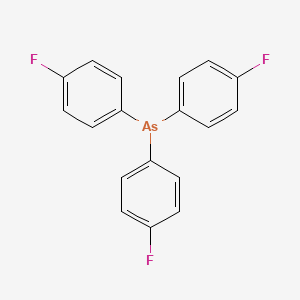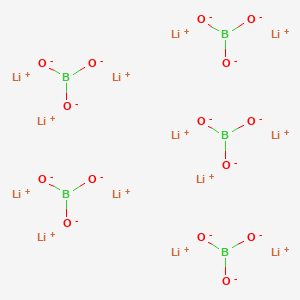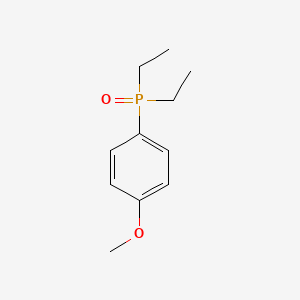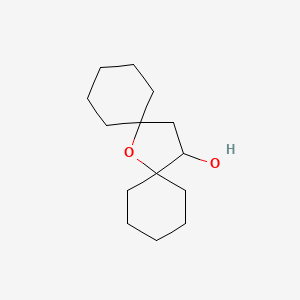![molecular formula C7H9I B14687118 1-Iodobicyclo[2.2.1]hept-2-ene CAS No. 32624-60-5](/img/structure/B14687118.png)
1-Iodobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9I. It is a derivative of norbornene, where an iodine atom is attached to the bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the iodination of norbornene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or other suitable oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and iodination reactions are applied. The scalability of the synthesis process depends on the availability of starting materials, reaction efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of norbornene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of norbornene oxides or other oxidized products.
Reduction: Formation of norbornene or other reduced derivatives.
Applications De Recherche Scientifique
1-Iodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable the compound to engage in specific chemical reactions and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2-Norbornene: A structurally similar compound without the iodine atom.
2,3-Diazabicyclo[2.2.1]hept-2-ene: Contains nitrogen atoms in the bicyclic structure.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents.
Uniqueness: 1-Iodobicyclo[2.2.1]hept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
32624-60-5 |
|---|---|
Formule moléculaire |
C7H9I |
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
1-iodobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9I/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
Clé InChI |
CJBNGMWTNRWSHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


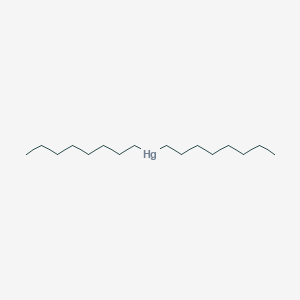
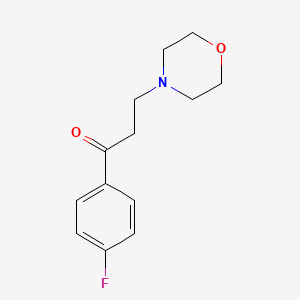
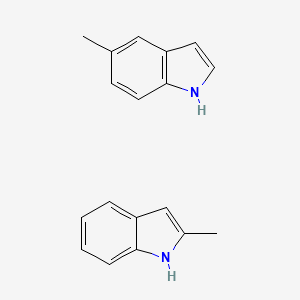
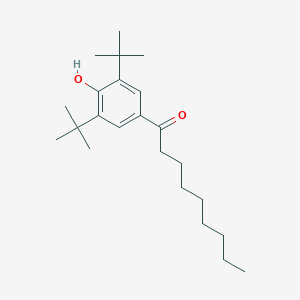
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
